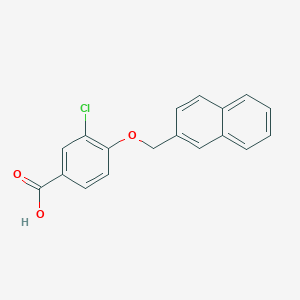
Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a chlorine atom at the 3-position and a naphthalen-2-ylmethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoic acid with naphthalen-2-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:
3-chloro-4-methoxybenzoic acid: Lacks the naphthalen-2-yl group, resulting in different chemical and biological properties.
4-(naphthalen-2-ylmethoxy)benzoic acid:
3-chloro-4-(phenylmethoxy)benzoic acid: Contains a phenyl group instead of a naphthalen-2-yl group, leading to variations in its chemical behavior and uses.
The uniqueness of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
833484-98-3 |
|---|---|
Molecular Formula |
C18H13ClO3 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C18H13ClO3/c19-16-10-15(18(20)21)7-8-17(16)22-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2,(H,20,21) |
InChI Key |
MKZNMTIBGOPADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















